REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[C:35]1[CH:40]=[CH:39][N:38]=[CH:37][CH:36]=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O.C(=O)(O)[O-].[Na+]>O1CCCC1>[N:38]1[CH:39]=[CH:40][C:35]([O:1][CH:2]2[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]2)=[CH:36][CH:37]=1 |f:4.5|
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Name
|
|
Quantity
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6.348 g
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Type
|
reactant
|
Smiles
|
OC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10.256 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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OC1=CC=NC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
7.66 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
55 °C
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Type
|
CUSTOM
|
Details
|
the mixture was then stirred at 55° C. for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (4×80 ml)
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Type
|
WASH
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Details
|
The combined organic phases were washed with sat. sodium chloride solution (20 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was subsequently purified by column chromatography (silica gel) with ethyl acetate/hexane (4:1)
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)OC1CCN(CC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |